molecular formula C21H24F3N5OS B4782025 2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

Cat. No.: B4782025
M. Wt: 451.5 g/mol
InChI Key: DBNIPKKGJWTSPC-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves multi-step organic reactions The process often starts with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethyl group and other functional groups play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diethylethanamine
  • 2-(benzothiazol-2-ylsulfanyl)-acetic acid (3-bromo-benzylidene)-hydrazide
  • Ethyl 1,3-benzothiazol-2-ylacetate

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5OS/c1-19(2)9-12(10-20(3,4)28-19)25-11-13-16(21(22,23)24)27-29(17(13)30)18-26-14-7-5-6-8-15(14)31-18/h5-8,11-12,27-28H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNIPKKGJWTSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Reactant of Route 2
2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Reactant of Route 3
2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Reactant of Route 4
2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Reactant of Route 5
2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Reactant of Route 6
2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

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